molecular formula C16H22BrNO3 B13894954 tert-butyl 6-(bromomethyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

tert-butyl 6-(bromomethyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B13894954
M. Wt: 356.25 g/mol
InChI Key: WZBRXJJCVZPBBA-UHFFFAOYSA-N
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Description

tert-Butyl 6-(bromomethyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate: is an organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a methoxy group attached to the isoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(bromomethyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps. One common approach is to start with the isoquinoline core and introduce the bromomethyl and methoxy groups through a series of reactions. The tert-butyl ester group can be introduced using tert-butyl bromoacetate as a reagent .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods may vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the isoquinoline core.

    Reduction Products: Reduced forms of the isoquinoline compound.

    Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.

Mechanism of Action

The mechanism of action of tert-butyl 6-(bromomethyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate depends on its specific application. In pharmacological studies, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Uniqueness:

    Isoquinoline Core: The presence of the isoquinoline core in tert-butyl 6-(bromomethyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate distinguishes it from other compounds with similar functional groups.

Properties

Molecular Formula

C16H22BrNO3

Molecular Weight

356.25 g/mol

IUPAC Name

tert-butyl 6-(bromomethyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-8-7-13-12(10-18)6-5-11(9-17)14(13)20-4/h5-6H,7-10H2,1-4H3

InChI Key

WZBRXJJCVZPBBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2OC)CBr

Origin of Product

United States

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